molecular formula C21H18BrNO3S B2626809 N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide CAS No. 94863-99-7

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide

Cat. No.: B2626809
CAS No.: 94863-99-7
M. Wt: 444.34
InChI Key: UEBMXMMHNIKHMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing similar compounds. For instance, “N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide” can be synthesized through a multi-step reaction involving N-Bromosuccinimide and dichloromethane .


Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide”, has a molecular formula of C15H11Br2NO2 and a molecular weight of 397.06134 .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various conditions and reagents. For example, “N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide” can undergo reactions with ammonia in methanol, followed by acetic acid and sodium cyanoborohydride .

Scientific Research Applications

Synthesis and Biological Screening

Researchers have synthesized various derivatives of benzenesulfonamide for biological screening. For instance, a study by Aziz‐ur‐Rehman et al. (2014) focused on synthesizing N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide and evaluating their biological potential against Gram-negative & Gram-positive bacteria, as well as their enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showcasing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Eco-friendly Synthesis

Zhou Zeng-yong (2008) discussed the eco-friendly synthesis of N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide, highlighting an economical and environmentally friendly method that produces high purity and yield. This study emphasizes the significance of developing sustainable synthetic methods in chemical research (Zhou Zeng-yong, 2008).

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. This indicates potential applications in photodynamic therapy for cancer treatment, highlighting the role of benzenesulfonamide derivatives in developing new photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

M. A. Aal et al. (2007) reported on the synthesis of compounds with dimethylaminosulfonyl moiety and their antimicrobial and antifungal activities. Such studies contribute to the search for new antibacterial and antifungal agents, reflecting the potential of benzenesulfonamide derivatives in medicinal chemistry (M. A. Aal, El-Maghraby, Hassan, & Bashandy, 2007).

Synthesis of Novel Compounds

The research also extends to the synthesis of novel compounds for various applications, including the development of new materials and the study of their properties. For example, the synthesis of benzonitriles from aryl and heteroaryl bromides using N-Cyano-N-phenyl-p-methylbenzenesulfonamide showcases the adaptability of benzenesulfonamide derivatives in organic synthesis (Anbarasan, Neumann, & Beller, 2011).

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO3S/c1-15-8-11-18(12-9-15)27(25,26)23(2)20-13-10-17(22)14-19(20)21(24)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBMXMMHNIKHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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